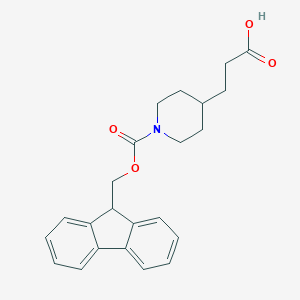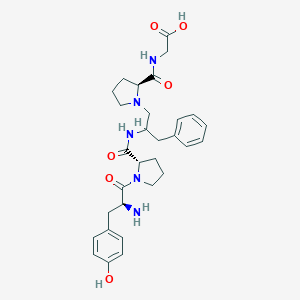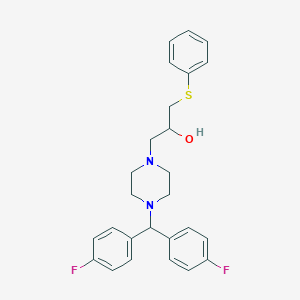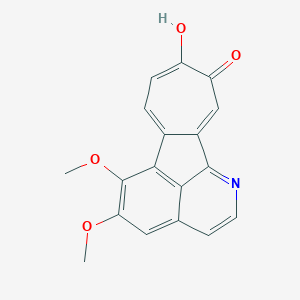
Pareirubrine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pareirubrine B is an alkaloid isolated from the roots of Cissampelos pareira (Menuspermaceae) and has been reported to display antileukemic activity . The total synthesis of Pareirubrine B has not been reported yet .
Synthesis Analysis
The synthesis of Pareirubrine B precursor has been achieved by utilizing the anionic radical coupling of a prepared phenolic nitronate . The required phenol was introduced by Pd-mediated coupling reaction, and the nitromethyl group was introduced on the bottom part of the molecule by Reissert-type addition . The bottom part of the molecule, isoquinoline, was constructed by Pomerantz-Fritsch isoquinoline synthesis . The overall yield of Pareirubrine B precursor from a commercially available starting material (isovanillin) was 22% in 13 steps .Molecular Structure Analysis
The Pareirubrine B molecule contains a total of 39 bonds. There are 26 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 4 double bonds, 14 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 2 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, 2 ketones (aliphatic), and 2 ethers (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving Pareirubrine B are not detailed in the available literature, the synthesis process involves several key reactions. These include anionic radical coupling, Pd-mediated coupling, and Reissert-type addition .Physical And Chemical Properties Analysis
Pareirubrine B has a molecular formula of C18H13NO4 . Further physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.Scientific Research Applications
Antileukemic Properties
Pareirubrine B has been identified as a compound with antileukemic properties. Extracted from Cissampelos pareira, it belongs to the novel tropoloisoquinoline alkaloids. These findings emerged from studies focusing on its structure and tautomeric forms in solid state, revealed through nuclear magnetic resonance (NMR) and X-ray crystallographic analysis (Morita, Matsumoto, Takeya, Itokawa, & Iitaka, 1993).
Future Directions
Given the reported antileukemic activity of Pareirubrine B , future research could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, efforts could be made to optimize the synthesis process and improve the yield of Pareirubrine B from its precursors.
properties
CAS RN |
152845-78-8 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5-hydroxy-15,16-dimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(17),2,4,7,9,11,13,15-octaen-6-one |
InChI |
InChI=1S/C18H13NO4/c1-22-14-7-9-5-6-19-17-11-8-13(21)12(20)4-3-10(11)16(15(9)17)18(14)23-2/h3-8H,1-2H3,(H,20,21) |
InChI Key |
KSGDMYJIAGEDPQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C2=C3C=CC(=O)C(=O)C=C3C4=C2C(=C1)C=CN4)OC |
SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C4=CC(=O)C(=CC=C42)O)OC |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C4=CC(=O)C(=CC=C42)O)OC |
synonyms |
pareirubrine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



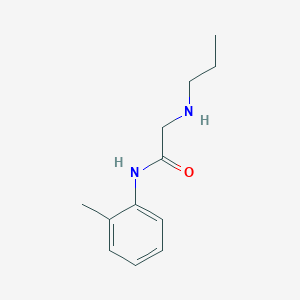
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)
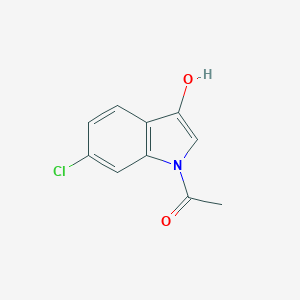
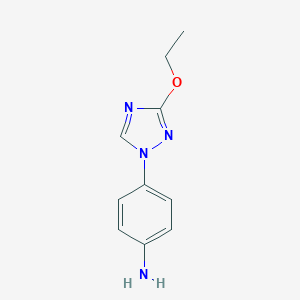

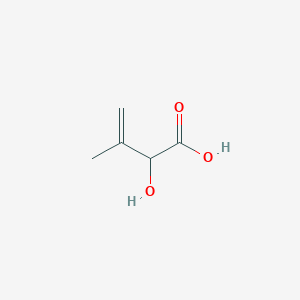

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
